Trifloxystrobin is classified as a fungicide and is part of the strobilurin group. This classification is based on its mechanism of action, which disrupts the electron transport chain in mitochondria, leading to a halt in energy production within fungal cells. It is commercially available under various trade names and formulations, often combined with other active ingredients to enhance efficacy.
The synthesis of trifloxystrobin involves several chemical reactions, typically starting from o-methylbenzyl chloride or o-methyl phenylacetonitrile. Various methods have been developed, each with its own advantages and challenges:
Trifloxystrobin undergoes various chemical reactions during its synthesis:
These reactions often require specific conditions such as temperature control and the use of solvents like DMF (dimethylformamide) or benzene .
Trifloxystrobin acts primarily by inhibiting mitochondrial respiration in fungi through interference with the electron transport chain. This inhibition leads to:
The specific target site within the mitochondrial complex III has been identified as crucial for its fungicidal activity .
Relevant data regarding purity levels indicate that formulations can reach purities above 99% for effective agricultural use .
Trifloxystrobin is widely utilized in agriculture for protecting crops against various fungal pathogens. Its applications include:
In addition to agricultural uses, research continues into potential applications in other areas such as horticulture and turf management due to its broad-spectrum efficacy against fungal diseases .
Through ongoing research and development, trifloxystrobin remains a vital component in integrated pest management strategies aimed at sustainable agriculture practices.
Trifloxystrobin belongs to the strobilurin class of fungicides, which disrupt energy metabolism in fungal pathogens by targeting mitochondrial electron transport. Specifically, Trifloxystrobin inhibits the cytochrome bc₁ complex (Complex III) in the mitochondrial respiratory chain. This complex normally transfers electrons from ubiquinol (QH₂) to cytochrome c while pumping protons across the mitochondrial membrane to establish an electrochemical gradient [1] [4].
Trifloxystrobin binds to the quinol oxidation (Qo) site of cytochrome b, a critical subunit of Complex III. This binding prevents the oxidation of QH₂ by blocking electron transfer from ubiquinol to the Rieske iron-sulfur protein (ISP) and subsequently to cytochrome c₁ [4] [7]. Consequently, electron flow between cytochromes b and c₁ is interrupted, collapsing the proton gradient essential for adenosine triphosphate (ATP) synthesis [1]. The inhibition kinetics show rapid effects: within minutes of exposure, fungal respiration declines by >90%, as measured by oxygen consumption assays [3].
Table 1: Effects of Trifloxystrobin on Key Mitochondrial Functions in Target Fungi
Mitochondrial Process | Inhibition Mechanism | Consequence |
---|---|---|
Ubiquinol oxidation | Blocked electron transfer to Rieske ISP | Halved electron flow through Complex III |
Proton translocation | Disrupted Q cycle | Reduced proton gradient across inner membrane |
Cytochrome c reduction | Impaired electron reception from Rieske ISP | Collapsed downstream electron transport |
Reactive oxygen species (ROS) | Enhanced superoxide production due to electron leakage | Oxidative damage to cellular components |
The interruption of electron flow also increases electron leakage, leading to elevated reactive oxygen species (ROS) production. ROS accumulation causes oxidative damage to lipids, proteins, and DNA, accelerating cellular dysfunction in fungal pathogens like Botrytis cinerea and Venturia inaequalis [1] [9].
Trifloxystrobin’s fungicidal specificity arises from its precise molecular interactions within the Qo pocket of cytochrome b. X-ray crystallography studies (e.g., PDB 3L70) reveal that Trifloxystrobin occupies a niche near the Glu-272 and Gly-143 residues in the Qo site, forming hydrogen bonds with the polypeptide backbone [5] [10]. Its methoxyimino group positions adjacent to the heme bₗ cofactor, while the trifluoromethylphenyl moiety anchors into a hydrophobic sub-pocket [7] [10].
This binding displaces the Rieske ISP head domain from its native position near cytochrome b. In uninhibited Complex III, the Rieske ISP shuttles between cytochrome b and cytochrome c₁ during electron transfer. Trifloxystrobin binding stabilizes the ISP in a fixed orientation ("c-socket position"), which sterically hinders ubiquinol access and prevents the conformational flexibility required for electron shuttling [7] [10].
Table 2: Structural Determinants of Trifloxystrobin Binding in Cytochrome b
Structural Element | Role in Binding | Consequence of Mutation |
---|---|---|
Glycine-143 residue | Forms H-bond with methoxyimino group | G143A mutation causes high-level resistance |
Glutamate-272 residue | Stabilizes trifluoromethylphenyl moiety | E272K mutation reduces binding affinity |
Hydrophobic sub-pocket | Accommodates trifluoromethylphenyl group | F129L mutation decreases hydrophobic contact |
Rieske ISP flexibility | Displacement blocks ubiquinol oxidation | No known compensatory mutations |
Resistance development in fungi frequently correlates with a G143A substitution in cytochrome b. This mutation introduces a bulkier alanine side chain that sterically clashes with Trifloxystrobin’s methoxyimino group, reducing binding affinity by >1,000-fold [9]. Notably, Basidiomycetes like Puccinia triticina exhibit natural insensitivity due to pre-existing polymorphisms in the Qo site [3] [9].
By halting electron transport at Complex III, Trifloxystrobin collapses the proton motive force (PMF) across the mitochondrial inner membrane. The PMF normally drives ATP synthesis via F₀F₁-ATP synthase (Complex V). Depletion of the PMF reduces ATP production by >80% within 2 hours of exposure, as demonstrated in Mycosphaerella graminicola isolates using luminometric ATP assays [1] [4].
The energy depletion cascade triggers multisystem failure:
Table 3: Metabolic Consequences of ATP Depletion in Fungi
Cellular Process | ATP-Dependent Component | Inhibition Outcome |
---|---|---|
Active transport | H⁺-ATPase, ABC transporters | Loss of membrane integrity, nutrient imbalance |
Macromolecule synthesis | DNA/RNA polymerases, aminoacyl-tRNA synthetases | Hyphal growth arrest |
Cell division | Septum formation, mitotic spindle | Aborted conidiation |
Detoxification | Glutathione reductase, catalase | Accumulation of lipid peroxides (e.g., MDA) |
Trifloxystrobin exhibits differential efficacy across fungal taxonomic groups, largely dictated by inherent variations in cytochrome b structure and metabolic flexibility.
Ascomycetes (e.g., Podosphaera xanthii, Mycosphaerella fijiensis) show high sensitivity, with EC₅₀ values typically ≤1 ppm. This sensitivity arises from:
In contrast, many Basidiomycetes and Oomycetes display reduced sensitivity:
Field efficacy studies confirm this divergence: Trifloxystrobin controls Ascomycete pathogens like apple scab (Venturia inaequalis) at 100–200 g/ha, whereas Basidiomycete rusts (Puccinia spp.) require higher doses or combination therapies [3]. Notably, Oomycetes like Sclerospora graminicola show intermediate susceptibility, with 95% sporulation inhibition at 2 μg/mL, attributed to their cytochrome b homology with Ascomycetes [3].
This taxonomic variation underscores the importance of target site genetics in predicting fungicide performance and managing resistance evolution.
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